molecular formula C12H12N2O3 B11875194 3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione CAS No. 194715-44-1

3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11875194
CAS No.: 194715-44-1
M. Wt: 232.23 g/mol
InChI Key: ZVWSBHJIXDTJHD-UHFFFAOYSA-N
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Description

3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and allyl bromide.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar structure.

    6-Methoxyquinazoline: A derivative with a methoxy group at the 6-position.

    3-Allylquinazoline: A derivative with an allyl group at the 3-position.

Uniqueness

3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both allyl and methoxy groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

194715-44-1

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-methoxy-3-prop-2-enyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C12H12N2O3/c1-3-6-14-11(15)9-7-8(17-2)4-5-10(9)13-12(14)16/h3-5,7H,1,6H2,2H3,(H,13,16)

InChI Key

ZVWSBHJIXDTJHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N(C2=O)CC=C

Origin of Product

United States

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